Cis-Eudesmane Skeleton vs. Steroidal Saponins
Ophiopogonoside A is the first cis-eudesmane-type sesquiterpene reported from the *Ophiopogon* and *Liriope* genera, contrasting with the steroidal saponins (furostanol/spirostanol) that dominate the phytochemical profile of *Ophiopogon japonicus* [1]. While steroidal saponins like ophiopogonin D and ruscogenin feature a C27 steroidal aglycone, Ophiopogonoside A possesses a sesquiterpene (C15) backbone with a cis-fused decalin ring system [2]. This structural distinction is not merely academic; it dictates solubility, membrane permeability, and protein binding properties. For example, the topological polar surface area (TPSA) of Ophiopogonoside A is 140.00 Ų [3], a value that significantly influences its bioavailability and differs from the steroidal saponin class.
| Evidence Dimension | Chemical Class / Core Skeleton |
|---|---|
| Target Compound Data | cis-eudesmane sesquiterpene glycoside (C15 backbone); TPSA: 140.00 Ų; Molecular Weight: 418.50 g/mol |
| Comparator Or Baseline | Steroidal saponins (e.g., ophiopogonin D, ruscogenin): furostanol/spirostanol (C27 backbone) |
| Quantified Difference | Fundamental skeletal difference: C15 sesquiterpene vs. C27 steroid |
| Conditions | Structural elucidation by NMR and X-ray crystallography |
Why This Matters
Procuring Ophiopogonoside A ensures access to a distinct chemical scaffold unavailable in standard steroidal saponin offerings, critical for chemotaxonomic studies or for exploring structure-activity relationships beyond the steroid class.
- [1] Cheng, Z.H., Wu, T., Bligh, S.W.A., et al. cis-Eudesmane Sesquiterpene Glycosides from Liriope muscari and Ophiopogon japonicus. J. Nat. Prod. 2004, 67, 10, 1761-1763. View Source
- [2] Cheng, Z.H., Wu, T., Bligh, S.W.A., et al. cis-Eudesmane sesquiterpene glycosides from Liriope muscari and Ophiopogon japonicus. J Nat Prod. 2004 Oct;67(10):1761-3. View Source
- [3] Plantaedb. Ophiopogonoside A. Physical and Chemical Properties. 2026. View Source
